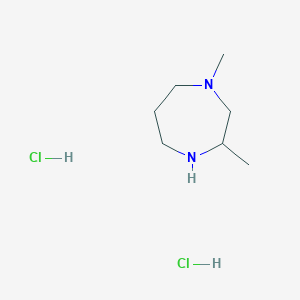
1,3-Dimethyl-1,4-diazepane dihydrochloride
Übersicht
Beschreibung
1,3-Dimethyl-1,4-diazepane dihydrochloride (DM-DZD) is a cyclic organic compound with a variety of uses in scientific research, due to its unique properties. It is a colorless and odorless solid that is highly soluble in water, and is widely used in laboratory experiments due to its low toxicity. DM-DZD is widely used in the synthesis of organic compounds, and has been studied extensively for its biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Molecular Synthesis and Spectral Analysis : The synthesis of derivatives related to 1,3-Dimethyl-1,4-diazepane dihydrochloride, such as 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride, has been reported. These compounds are characterized using spectroscopy and Density Functional Theory (DFT) calculations, providing insights into their molecular structure and properties (Kowalczyk, 2008).
Catalysis and Chemical Reactions
- Catalytic Properties in Epoxidation Reactions : Manganese(III) complexes of bisphenolate ligands, including those derived from 1,4-diazepane, have been studied for their catalytic abilities in olefin epoxidation reactions. These complexes show promise as chemoselective catalysts, demonstrating the utility of 1,4-diazepane derivatives in enhancing reaction selectivity and efficiency (Sankaralingam & Palaniandavar, 2014).
Biological and Medicinal Research
- Anticancer Agent Development : 1,4-Diazepane derivatives have been explored as potential anticancer agents. Studies involving the synthesis and characterization of novel derivatives have shown promise in inhibiting cancer cell growth, particularly in the context of B-cell leukemia (Teimoori et al., 2011).
Chemical Synthesis Techniques
- Stereoselective Synthesis : Research has been conducted on stereoselective methods for synthesizing 1,4-diazepane derivatives. This includes a user-friendly, solvent- and catalyst-free approach for the synthesis of these compounds, highlighting advancements in efficient and environmentally friendly synthetic techniques (Sotoca et al., 2009).
Coordination Chemistry
- Coordination Compounds and Structural Analysis : Studies on the coordination compounds of diazepane derivatives with metals like nickel and copper have provided insights into their structural properties. The analysis includes determining coordination geometries and understanding how these compounds interact with metal ions, which is crucial for developing new materials and catalysts (Morgan et al., 1983).
Oxotransferase Enzyme Models
- Oxotransferase Enzyme Modeling : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including 1,4-diazepane derivatives, have been studied as functional models for molybdenum oxotransferase enzymes. This research provides crucial insights into the enzymatic mechanisms and can aid in the design of enzyme inhibitors or mimetics (Mayilmurugan et al., 2011).
Model Systems for Enzyme Studies
- Iron(III) Complexes as Enzyme Models : Iron(III) complexes of 1,4-diazepane derivatives have been synthesized and studied as models for enzymes involved in biochemical processes like catechol cleavage. This research is significant for understanding enzyme function and designing biomimetic catalysts (Mayilmurugan et al., 2010).
Eigenschaften
IUPAC Name |
1,3-dimethyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7-6-9(2)5-3-4-8-7;;/h7-8H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJISCTBDKOFWAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1,4-diazepane dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



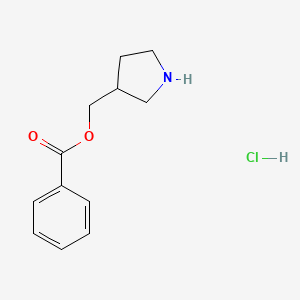
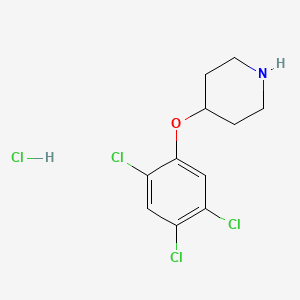
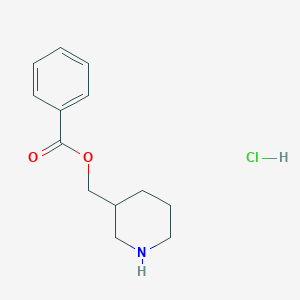
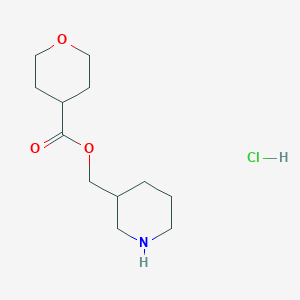
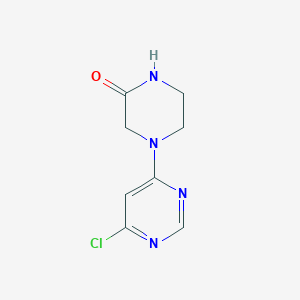
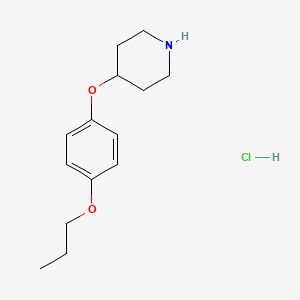
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
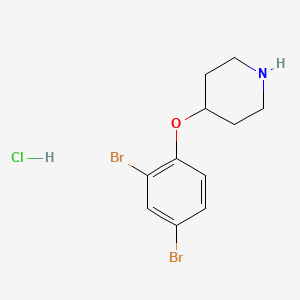
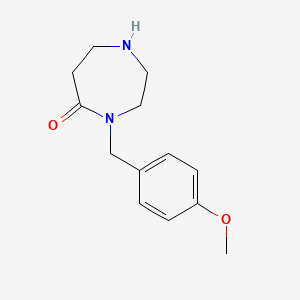
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)